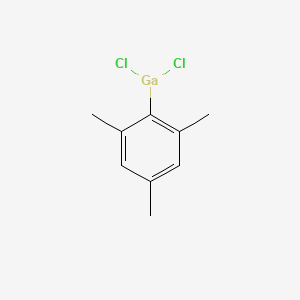
2-Bromo-4-nitro-6-(trifluoromethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-nitro-6-(trifluoromethyl)phenol is an aromatic compound characterized by the presence of bromine, nitro, and trifluoromethyl groups attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-nitro-6-(trifluoromethyl)phenol typically involves multi-step reactions starting from commercially available precursors. One common method involves the nitration of 2-bromo-6-(trifluoromethyl)phenol using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is usually carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated monitoring systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-nitro-6-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution (SNAr) mechanisms.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The phenol group can be oxidized to a quinone derivative under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is frequently used.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions are typical oxidizing agents.
Major Products
Substitution: Products depend on the nucleophile used, such as 2-hydroxy-4-nitro-6-(trifluoromethyl)phenol when using hydroxide ions.
Reduction: 2-Bromo-4-amino-6-(trifluoromethyl)phenol is formed when the nitro group is reduced.
Oxidation: Quinone derivatives are formed from the oxidation of the phenol group.
Scientific Research Applications
2-Bromo-4-nitro-6-(trifluoromethyl)phenol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-4-nitro-6-(trifluoromethyl)phenol involves interactions with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-nitro-4-(trifluoromethyl)phenol: Similar structure but with different positions of the nitro and trifluoromethyl groups.
2,4,6-Tribromophenol: Contains three bromine atoms instead of a combination of bromine, nitro, and trifluoromethyl groups.
4-(trifluoromethyl)phenol: Lacks the bromine and nitro groups, making it less reactive in certain types of chemical reactions.
Properties
CAS No. |
105653-11-0 |
|---|---|
Molecular Formula |
C7H3BrF3NO3 |
Molecular Weight |
286.00 g/mol |
IUPAC Name |
2-bromo-4-nitro-6-(trifluoromethyl)phenol |
InChI |
InChI=1S/C7H3BrF3NO3/c8-5-2-3(12(14)15)1-4(6(5)13)7(9,10)11/h1-2,13H |
InChI Key |
XSCQQMADDYQEJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)O)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[(2-Chloroethenyl)oxy]methyl}benzene](/img/structure/B14328544.png)

![2-[1-(Hydroxyacetyl)cyclopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14328559.png)
![Trimethyl{[(oxan-2-yl)sulfanyl]methyl}silane](/img/structure/B14328560.png)

![1-[(Propan-2-yl)oxy]bicyclo[4.2.2]deca-7,9-diene](/img/structure/B14328577.png)

![7,9-Dithiabicyclo[4.3.1]deca-2,4-diene](/img/structure/B14328589.png)

![Formamide, N-[2-(phenylamino)ethyl]-](/img/structure/B14328596.png)


![3-[4-[4-(4-Pentylcyclohexyl)phenyl]phenyl]prop-2-enenitrile](/img/structure/B14328605.png)

